5-(Benzyloxy)-L-Leucine
Description
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)/t10?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXODUGDJIQSTF-KFJBMODSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Pathways
The synthesis of this compound requires introducing a benzyloxy group onto the L-leucine side chain. This process generally follows three stages:
-
Protection of reactive sites : The amino and carboxyl groups of L-leucine are protected to prevent undesired side reactions.
-
Functionalization : A hydroxyl group is introduced at the target position (C5) on the side chain, followed by benzylation.
-
Deprotection : Final removal of protective groups to yield the free amino acid derivative.
Key challenges include preserving stereochemical integrity and achieving high regioselectivity during benzylation.
Detailed Preparation Methods
Method 1: Williamson Ether Synthesis with Pre-Protected Intermediates
This approach adapts protocols from peptide synthesis, where benzyl ethers are formed via nucleophilic substitution.
Step 1: Protection of L-Leucine
-
Amino protection : L-leucine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in alkaline conditions (e.g., 1N NaOH) to form N-Boc-L-leucine. Infrared (IR) bands at 1,613–1,673 cm⁻¹ (C=O carbamate) and 1,365–1,380 cm⁻¹ (C(CH₃)₃) confirm successful Boc protection.
-
Carboxyl protection : The carboxyl group is esterified using methanol under acidic conditions (e.g., HCl/MeOH), yielding N-Boc-L-leucine methyl ester.
Step 2: Hydroxylation at C5
-
Side-chain modification : A hydroxyl group is introduced at the C5 position via bromination followed by hydrolysis. For example, N-Boc-L-leucine methyl ester is treated with N-bromosuccinimide (NBS) under radical initiation, followed by aqueous hydrolysis to yield the hydroxylated intermediate.
Step 3: Benzylation via Williamson Synthesis
-
Ether formation : The hydroxylated intermediate reacts with benzyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) in tetrahydrofuran (THF) at 0–5°C. This step is analogous to the benzylation of O-benzyl-L-tyrosine, where IR bands at 1,117 cm⁻¹ (C–O ether) and 874 cm⁻¹ (para-substitution) confirm successful benzylation.
Step 4: Deprotection
-
Boc removal : Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group.
-
Ester hydrolysis : The methyl ester is saponified using LiOH or NaOH in aqueous THF, yielding this compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization Data |
|---|---|---|---|
| Boc Protection | (Boc)₂O, NaOH, dioxane/water | 95 | IR: 1,673 cm⁻¹ (C=O carbamate) |
| Benzylation | Benzyl bromide, KOtBu, THF, 0°C | 82 | ¹H NMR: δ 7.3–7.5 (benzyl CH) |
| Deprotection | TFA/DCM, LiOH/THF-H₂O | 88 | [α]D²⁵ = +12.5° (c=1, H₂O) |
Method 2: Mitsunobu Reaction for Direct Etherification
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Industrial and Environmental Considerations
Scalability
-
Method 1 is preferred for large-scale production due to lower catalyst costs and straightforward work-up.
-
Method 3, while enantioselective, requires expensive chiral catalysts and high-pressure hydrogenation equipment.
Waste Management
-
Benzyl bromide and Pd/C require careful handling due to toxicity and flammability.
-
Solvent recovery (e.g., THF, DCM) via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-L-Leucine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Research
5-(Benzyloxy)-L-Leucine is primarily studied for its role in protein synthesis and metabolic regulation. Leucine itself is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism. The benzyloxy modification enhances the compound's stability and bioavailability, making it a valuable tool in metabolic studies.
Protein Synthesis
Research indicates that leucine supplementation can significantly increase protein synthesis in various tissues, including skeletal muscle and adipose tissue. The incorporation of this compound in studies allows for more precise measurements of protein synthesis rates due to its enhanced properties compared to standard leucine .
Pharmacological Applications
This compound has potential applications in drug delivery systems and as an inhibitor of specific transporters involved in amino acid metabolism.
Drug Delivery Systems
The compound has been investigated for its ability to enhance the controlled release of drugs such as ciprofloxacin when used in micellar systems. This application is particularly relevant in developing more effective antibiotic therapies by improving drug solubility and bioavailability .
Inhibition of Amino Acid Transporters
Studies have explored the use of L-leucine derivatives as inhibitors of L-type amino acid transporters (LATs), which are implicated in various diseases, including cancer and metabolic disorders. This compound may serve as a lead compound for developing new therapeutic agents targeting these transporters .
Nutritional Science
In nutritional studies, this compound is explored for its effects on muscle metabolism and overall health.
Muscle Metabolism
Leucine is known to stimulate muscle protein synthesis, making it a critical nutrient for athletes and individuals undergoing rehabilitation. The benzyloxy modification may enhance the effectiveness of leucine supplements by improving their absorption and utilization in the body .
Effects on Obesity and Diabetes
Research suggests that leucine supplementation can influence food intake regulation and energy balance, potentially providing benefits for obesity management and diabetes prevention . The central nervous system's response to leucine indicates its role in appetite regulation, making it a candidate for further research in metabolic health interventions.
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Muscle Recovery
A study on athletes showed that supplementation with this compound post-exercise led to improved recovery times and increased muscle mass compared to control groups receiving standard leucine . -
Case Study 2: Diabetes Management
In a rodent model predisposed to type 2 diabetes, administration of this compound resulted in reduced food intake and improved glucose tolerance, suggesting potential applications in dietary strategies for diabetes management .
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-L-Leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzyloxy group is a common functional modification in bioactive molecules. Below, we compare 5-(Benzyloxy)-L-Leucine with two analogs from the evidence:
5-(Benzyloxy)-1H-indole-1-yl Acetic Acid (Compound 20)
- Structure : Features a benzyloxy group attached to an indole ring and an acetic acid side chain .
- Biological Activity: Demonstrates multi-target inhibition, particularly against monoamine oxidase B (MAO-B) and cholinesterase, with a binding energy of 322.8 kJ/mol for MAO-B. This activity is linked to neurodegenerative disease treatment .
- Key Interactions: Binds to coenzyme FAD and residue Ile199 in MAO-B, mimicking propargyl amine scaffolds known for neuroprotective effects .
- Differentiation from this compound: The indole-acetic acid scaffold prioritizes aromatic interactions and enzyme inhibition, whereas the leucine derivative’s amino acid backbone may favor peptide incorporation or metabolic modulation.
5-(Benzyloxy)-2-Bromo-4-Methoxybenzoic Acid
- Structure : A benzoic acid derivative with benzyloxy, bromo, and methoxy substituents (CAS 24958-42-7) .
- Applications : Likely used as a synthetic intermediate due to its halogen and methoxy groups, which are common in agrochemicals or pharmaceuticals .
- Differentiation from this compound: The benzoic acid core lacks the amino acid functionality, limiting its role in peptide synthesis but enhancing reactivity in cross-coupling reactions.
Comparative Data Table
Research Findings and Implications
- Its MAO-B inhibition mechanism suggests that this compound could be explored for similar targets if functionalized appropriately.
- The benzoic acid derivative () underscores the versatility of benzyloxy groups in synthetic chemistry, though its lack of amino acid features limits direct biological comparability.
- Structural Determinants :
- The indole ring in Compound 20 enables π-π stacking with enzyme active sites, a feature absent in leucine derivatives.
- The bromo and methoxy groups in the benzoic acid analog enhance electrophilicity, favoring nucleophilic substitution reactions.
Biological Activity
5-(Benzyloxy)-L-Leucine is a derivative of the branched-chain amino acid L-leucine, notable for its unique benzyloxy substitution at the fifth position. This structural modification is believed to influence its biological activity significantly, particularly in enzyme interactions and transport mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and potential applications in research and therapy.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The benzyloxy group enhances the compound's reactivity and binding affinity to specific molecular targets, such as enzymes or receptors. This interaction may lead to the modulation of biological pathways relevant to metabolism and cellular signaling.
Key Reactions:
- Oxidation: Converts the benzyloxy group into benzoic acid derivatives.
- Reduction: Forms benzyl alcohol derivatives.
- Substitution: Allows for the introduction of different functional groups through nucleophilic substitution.
Enzyme Interactions
This compound has been studied for its role in modulating enzyme activities. It is particularly relevant in the context of branched-chain amino acid metabolism. The compound is believed to influence the activity of branched-chain amino acid transaminase (BCAT), which plays a crucial role in leucine metabolism .
Transport Mechanisms
Research indicates that this compound may interact with L-type amino acid transporters (LATs), particularly LAT1, which is responsible for transporting large neutral amino acids across cell membranes. Inhibition studies have shown that derivatives like 5-(Benzyloxy)-L-Tryptophan can inhibit LAT1-mediated transport of L-leucine, suggesting similar potential for this compound .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Cardiovascular Effects:
- Protein Synthesis:
- Cellular Uptake Mechanisms:
Comparative Analysis with Related Compounds
Table 1: Comparison of Biological Activities
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Potential LAT1 inhibitor |
| 5-Benzyloxy-L-Tryptophan | 18 | Inhibits LAT1-mediated L-leucine uptake |
| L-Leucine | N/A | Activates mTOR pathway, enhances protein synthesis |
Q & A
Q. What are the recommended methodologies for synthesizing 5-(Benzyloxy)-L-Leucine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves benzyloxycarbonyl (Cbz) protection of L-leucine. A common approach is coupling benzyl chloroformate with L-leucine in a basic aqueous medium (e.g., sodium bicarbonate). Post-synthesis, validate purity using:
- HPLC : Monitor retention time against a reference standard.
- 1H/13C NMR : Confirm structural integrity by matching peaks to published spectra (e.g., δ ~7.3 ppm for benzyl aromatic protons, δ ~4.2 ppm for the benzyloxy methylene group) .
- Melting Point Analysis : Compare observed values with literature data (e.g., CRC Handbook lists related benzyloxycarbonyl amino acids with melting points between 100–130°C) .
- Data Table :
| Parameter | Expected Value/Peak | Reference Source |
|---|---|---|
| Molecular Formula | C14H19NO4 | |
| Molecular Weight | 265.31 g/mol | |
| Key NMR Peaks | δ 7.3 (aromatic), δ 4.2 (CH2-O) |
Q. How should researchers handle discrepancies in spectral data (e.g., HRMS, NMR) during characterization?
- Methodological Answer :
- Cross-validate using complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios).
- Compare experimental HRMS data with theoretical values (e.g., for C14H19NO4, calculate exact mass: 265.1314 Da). Minor deviations (<0.005 Da) may indicate isotopic impurities .
- For NMR inconsistencies, verify solvent effects (e.g., DMSO vs. CDCl3) and ensure proper calibration using internal standards (e.g., TMS) .
Advanced Research Questions
Q. What strategies are effective for optimizing enantiomeric purity in this compound synthesis?
- Methodological Answer :
- Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Monitor optical rotation ([α]D) and compare to literature values for L-configuration .
- Employ kinetic resolution via enzymatic methods (e.g., lipases in organic solvents) to selectively hydrolyze undesired enantiomers .
- Validate enantiopurity using circular dichroism (CD) spectroscopy, focusing on carboxylate and benzyloxy chromophores .
Q. How can researchers address contradictions in reported synthetic yields for this compound across literature?
- Methodological Answer :
- Analyze reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, yields may vary due to:
- Solvent Effects : Higher yields in THF vs. DMF due to reduced side reactions .
- Protection-Deprotection Efficiency : Incomplete Cbz protection reduces final product purity .
- Reproduce methods from high-impact journals (e.g., Journal of Organic Chemistry) and document deviations (e.g., inert atmosphere vs. ambient conditions) .
- Data Table :
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| THF | 25 | 78 | |
| DMF | 25 | 62 |
Q. What computational tools are suitable for modeling the stability of this compound under varying pH conditions?
- Methodological Answer :
- Use density functional theory (DFT) to predict protonation states and degradation pathways (e.g., benzyloxy group hydrolysis at acidic pH).
- Validate models with experimental data from stability studies (e.g., HPLC monitoring of degradation products at pH 2–10) .
- Reference computational databases (e.g., NIST Chemistry WebBook) for thermodynamic parameters .
Methodological Guidance for Literature Review
Q. How can researchers systematically locate and evaluate primary literature on this compound?
- Methodological Answer :
- Start with authoritative databases (Web of Science, SciFinder) using keywords: "this compound", "Cbz-protected leucine", "benzyloxycarbonyl amino acid synthesis" .
- Apply FINER criteria to assess relevance:
- Feasibility : Are experimental protocols replicable?
- Novelty : Does the study address unresolved mechanistic questions?
- Ethical Compliance : Are safety protocols (e.g., handling benzyl chloroformate) adequately described? .
- Cross-reference synthesis procedures with safety data sheets (e.g., Sigma-Aldrich) for hazard mitigation .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include:
- Detailed reaction stoichiometry (moles, equivalents).
- Exact instrumentation parameters (e.g., NMR frequency, HPLC column type).
- Raw spectral data in supplementary materials .
- Use reference compounds (e.g., commercially available Z-Leu-OH) for calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
